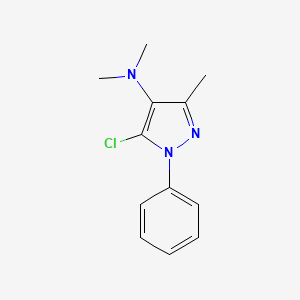![molecular formula C24H17Cl2NO B14704430 3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine CAS No. 24609-74-3](/img/structure/B14704430.png)
3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that belongs to the class of oxazines. Oxazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis . This particular compound features a naphtho[1,2-e][1,3]oxazine core, which is fused with a phenyl and a dichlorophenyl group, making it a unique and potentially bioactive molecule.
Vorbereitungsmethoden
The synthesis of 3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine can be achieved through several methods:
Conventional Method: This involves the reaction of 2-hydroxy-1,4-naphthoquinone with aromatic amines and formaldehyde under reflux conditions.
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Mechanochemical Synthesis: This involves the use of mechanical force to drive the reaction, often in a ball mill.
Analyse Chemischer Reaktionen
3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions:
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory, antibacterial, and anticancer agent.
Materials Science: Oxazine derivatives are used in the development of polymers and resins with high thermal stability and mechanical strength.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine involves its interaction with cellular targets:
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating both intrinsic and extrinsic pathways. It causes a loss in mitochondrial membrane potential and activates caspase-9 and -3, leading to the cleavage of PARP-1.
Enzyme Inhibition: The compound can inhibit enzymes such as lipoxygenase, which is involved in inflammatory processes.
Vergleich Mit ähnlichen Verbindungen
3-(3,4-Dichlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine can be compared with other oxazine derivatives:
4H-Benzo[d][1,3]oxazines: These compounds have been studied for their anticancer activity and have shown varying degrees of cell proliferation inhibition.
1,3-Benzoxazines: These derivatives are known for their anti-inflammatory and antibacterial properties.
Thieno[3,2-d][1,3]oxazines: These compounds exhibit a broad spectrum of biological activities, including antimicrobial and antitumor effects.
Eigenschaften
CAS-Nummer |
24609-74-3 |
|---|---|
Molekularformel |
C24H17Cl2NO |
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
3-(3,4-dichlorophenyl)-1-phenyl-2,3-dihydro-1H-benzo[f][1,3]benzoxazine |
InChI |
InChI=1S/C24H17Cl2NO/c25-19-12-10-17(14-20(19)26)24-27-23(16-7-2-1-3-8-16)22-18-9-5-4-6-15(18)11-13-21(22)28-24/h1-14,23-24,27H |
InChI-Schlüssel |
PKYMTSJXAMCLLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC(N2)C5=CC(=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


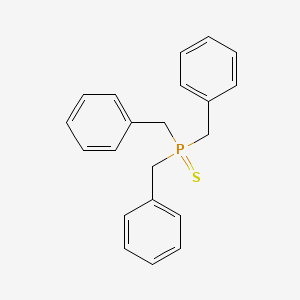
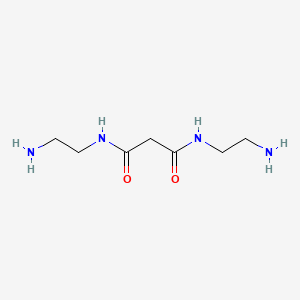
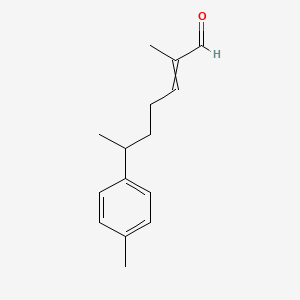
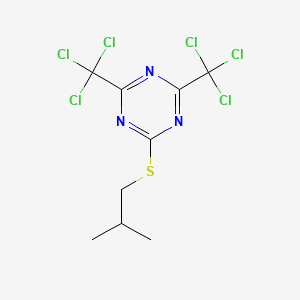
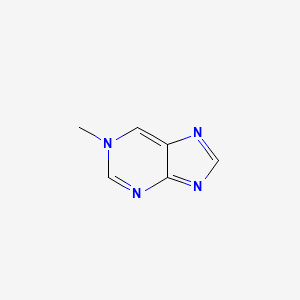

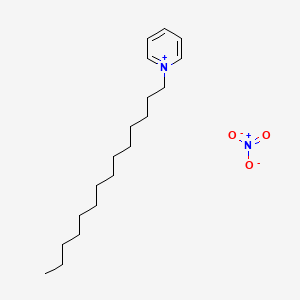
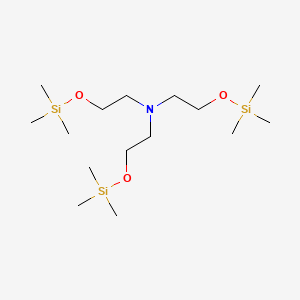
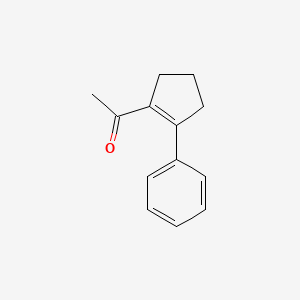
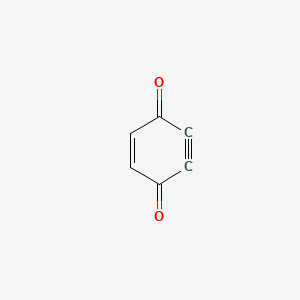
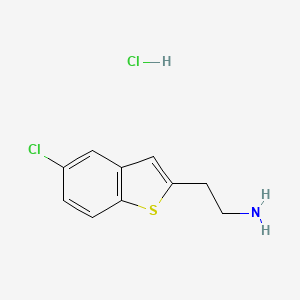
![4-methyl-N-[(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene)amino]benzenesulfonamide](/img/structure/B14704437.png)
